Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, specific details about the molecular structure of this compound are not available .Chemical Reactions Analysis
The chemical reactions involving Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine are not specifically mentioned in the available resources .Scientific Research Applications
Synthesis of Amino Acids and Peptides
Stereoselective Synthesis of Threo-3-Hydroxy-4-amino Acids : A study by Katsuki and Yamaguchi (1976) demonstrated the stereoselective synthesis of threo-3-hydroxy-4-amino acids, starting from compounds such as DL-3-(3-pyridyl)alanine, which is closely related to the allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine compound. This process is significant for synthesizing amino acids isolated by acid hydrolysis from antibiotics, indicating the importance of these compounds in medicinal chemistry (Katsuki & Yamaguchi, 1976).
Fluorescent Amino Acids and Peptides Synthesis : Mega, Hamazume, and Ikenaka (1988) synthesized N-(2-Pyridyl) derivatives of amino acids, using fluorescence labeling for peptides synthesis. This research shows the utility of pyridyl-related compounds in creating tools for biochemical studies, highlighting the broader applications of allyloxycarbonyl-related compounds in scientific research (Mega, Hamazume, & Ikenaka, 1988).
Enzyme Mimic Development
- Potent Polymer/Pyridoxamine Enzyme Mimic : Liu and Breslow (2002) developed an enzyme mimic using pyridoxamines linked to polyethyleneimine, demonstrating an 8000-fold acceleration in converting pyruvic acid to dl-alanine compared to simple pyridoxamine. This study illustrates the potential of pyridyl and related compounds in catalyzing biochemical reactions, underscoring their significance in enzymatic research (Liu & Breslow, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(prop-2-enoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-2-6-18-12(17)14-10(11(15)16)7-9-4-3-5-13-8-9/h2-5,8,10H,1,6-7H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEMVEHUJSCURF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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